N'-(2,4-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
CAS No.: 898423-28-4
Cat. No.: VC11889347
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898423-28-4 |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| Standard InChI | InChI=1S/C22H23N3O3/c1-13-5-7-18(14(2)10-13)24-22(28)21(27)23-17-11-15-4-3-9-25-19(26)8-6-16(12-17)20(15)25/h5,7,10-12H,3-4,6,8-9H2,1-2H3,(H,23,27)(H,24,28) |
| Standard InChI Key | PBWUGSFLTPYNCL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Introduction
N'-(2,4-Dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound featuring a unique azatricyclo moiety attached to a 2,4-dimethylphenyl group. This compound is notable for its intricate structure and potential applications in synthetic chemistry and pharmaceuticals. It belongs to the category of azatricyclo compounds, which are recognized for their complex ring structures and biological activity.
Synthesis
The synthesis of N'-(2,4-Dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves multiple steps, often requiring careful control of reaction conditions such as temperature and time to optimize yield and minimize by-products. A reported yield of approximately 69% has been achieved under specific conditions involving hydrogen chloride and aluminum trichloride in ethyl acetate.
Biological Activity and Applications
This compound exhibits biological activity by interacting with specific molecular targets within biological systems. It is known to bind to certain enzymes and receptors, modulating their activity, which can lead to various pharmacological effects. The precise mechanisms of action depend on the context of use and the specific biological pathways involved.
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Used as a building block for synthesizing complex organic compounds |
| Pharmaceutical Development | Potential therapeutic effects due to its unique structure and biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume